molecular formula C13H14BrNO2 B12273992 Ethyl 6-Bromo-5-methylindole-3-acetate

Ethyl 6-Bromo-5-methylindole-3-acetate

Cat. No.: B12273992
M. Wt: 296.16 g/mol
InChI Key: GMKSGUQWRFBMHO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 6-Bromo-5-methylindole-3-acetate typically involves the bromination of 5-methylindole followed by esterification. One common method includes the reaction of 5-methylindole with bromine in the presence of a suitable solvent to yield 6-bromo-5-methylindole. This intermediate is then reacted with ethyl bromoacetate under basic conditions to form this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 6-Bromo-5-methylindole-3-acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, ethyl bromoacetate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 6-Bromo-5-methylindole-3-acetate involves its interaction with various molecular targets and pathways. The indole ring system is known to interact with multiple biological targets, including enzymes and receptors, leading to diverse biological effects. The bromine atom and ester group can also influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Ethyl 6-Bromo-5-methylindole-3-acetate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

ethyl 2-(6-bromo-5-methyl-1H-indol-3-yl)acetate

InChI

InChI=1S/C13H14BrNO2/c1-3-17-13(16)5-9-7-15-12-6-11(14)8(2)4-10(9)12/h4,6-7,15H,3,5H2,1-2H3

InChI Key

GMKSGUQWRFBMHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNC2=C1C=C(C(=C2)Br)C

Origin of Product

United States

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